molecular formula C4H6F3NO B6165576 (2R,3S)-2-(trifluoromethyl)azetidin-3-ol CAS No. 1932055-31-6

(2R,3S)-2-(trifluoromethyl)azetidin-3-ol

Cat. No.: B6165576
CAS No.: 1932055-31-6
M. Wt: 141.09 g/mol
InChI Key: AJGQTGQFQINHTH-STHAYSLISA-N
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Description

(2R,3S)-2-(trifluoromethyl)azetidin-3-ol is a chiral compound with a unique structure that includes a trifluoromethyl group and an azetidin-3-ol moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2-(trifluoromethyl)azetidin-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as trifluoromethylated precursors and azetidin-3-ol derivatives.

    Reaction Conditions: The reaction mixture is stirred at 20°C for 4 hours.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-2-(trifluoromethyl)azetidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

(2R,3S)-2-(trifluoromethyl)azetidin-3-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R,3S)-2-(trifluoromethyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. For example, it may mediate the degradation of cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle regulation . This interaction can lead to the modulation of cellular processes and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S)-2-(trifluoromethyl)azetidin-3-one: A similar compound with a ketone group instead of a hydroxyl group.

    (2R,3S)-2-(trifluoromethyl)azetidin-3-amine: A compound with an amine group instead of a hydroxyl group.

Uniqueness

(2R,3S)-2-(trifluoromethyl)azetidin-3-ol is unique due to its specific combination of a trifluoromethyl group and an azetidin-3-ol moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

1932055-31-6

Molecular Formula

C4H6F3NO

Molecular Weight

141.09 g/mol

IUPAC Name

(2R,3S)-2-(trifluoromethyl)azetidin-3-ol

InChI

InChI=1S/C4H6F3NO/c5-4(6,7)3-2(9)1-8-3/h2-3,8-9H,1H2/t2-,3+/m0/s1

InChI Key

AJGQTGQFQINHTH-STHAYSLISA-N

Isomeric SMILES

C1[C@@H]([C@@H](N1)C(F)(F)F)O

Canonical SMILES

C1C(C(N1)C(F)(F)F)O

Purity

95

Origin of Product

United States

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